5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: These compounds share a similar core structure but differ in the nitrogen placement within the ring.
Pyrazolopyrimidines: These compounds have an additional nitrogen atom in the ring, which can alter their chemical properties and biological activities.
Uniqueness
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-7-5-6-10-17(15)14-22-11-12-23-19(20(22)24)13-18(21-23)16-8-3-2-4-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEYUBMVSBVXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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